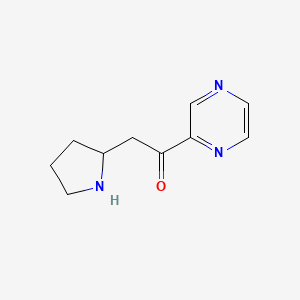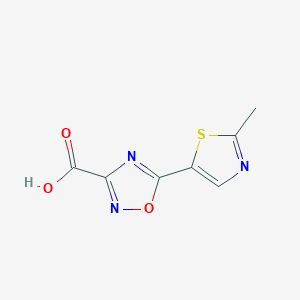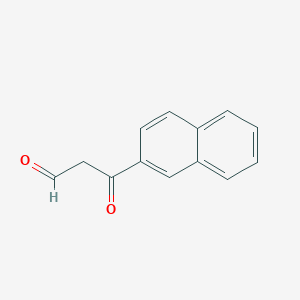
3-(2-Naphthyl)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Naphthyl)-3-oxopropanal is an organic compound characterized by the presence of a naphthalene ring attached to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Naphthyl)-3-oxopropanal typically involves the reaction of 2-naphthol with an appropriate aldehyde under acidic or basic conditions. One common method is the Knoevenagel condensation, where 2-naphthol reacts with an aldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction can be optimized to enhance the efficiency and selectivity of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Naphthyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-(2-Naphthyl)-3-oxopropanal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Naphthyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is attributed to the presence of the aldehyde group, which can form covalent bonds with amino acids in proteins, leading to potential biological effects .
Comparación Con Compuestos Similares
Tolnaftate: A naphthalene derivative used as an antifungal agent.
Nafcillin: Another naphthalene-containing compound used as an antibiotic.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial contexts .
Propiedades
Fórmula molecular |
C13H10O2 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-naphthalen-2-yl-3-oxopropanal |
InChI |
InChI=1S/C13H10O2/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,8-9H,7H2 |
Clave InChI |
JUNLIRUNUBSFPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



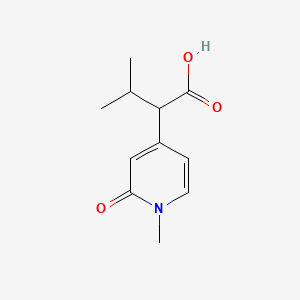

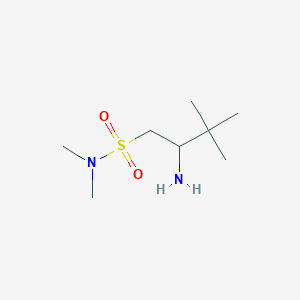
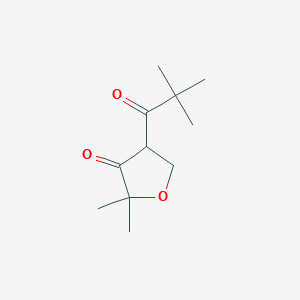


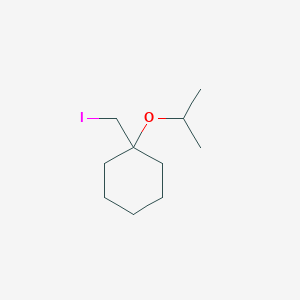
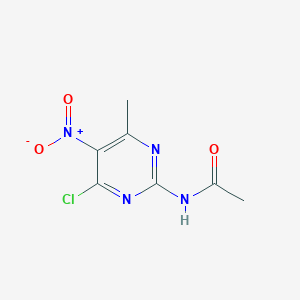

![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)

